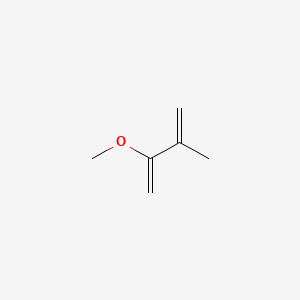

2-Methoxy-3-methylbuta-1,3-diene

Description

Properties

CAS No. |

25408-63-3 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2-methoxy-3-methylbuta-1,3-diene |

InChI |

InChI=1S/C6H10O/c1-5(2)6(3)7-4/h1,3H2,2,4H3 |

InChI Key |

CTUDRKGGAIDKSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=C)OC |

Origin of Product |

United States |

Preparation Methods

Procedure:

Preparation of Dimethyl α-Methoxyallylphosphonate :

Reaction with Aldehydes :

Reaction Scheme :

$$

\text{Dimethyl (1-methoxyallyl)phosphonate} + \text{CH}_3\text{CHO} \xrightarrow{\text{Base}} \text{2-Methoxy-3-methylbuta-1,3-diene} + \text{Byproducts}

$$

Key Data :

- Yield: 60–75% (based on analogous reactions in).

- Stereoselectivity: Predominantly E-isomer due to HWE’s inherent selectivity.

Wittig Reaction with Modified Ylides

The Wittig reaction offers an alternative route using stabilized ylides. This method is particularly effective for introducing methoxy groups.

Procedure:

Ylide Preparation :

Coupling with Aldehydes :

Reaction Scheme :

$$

\text{Ph}3\text{P=CH-OCH}3 + \text{HCHO} \rightarrow \text{2-Methoxy-3-methylbuta-1,3-diene} + \text{Ph}_3\text{PO}

$$

Key Data :

- Yield: 50–65% (inferred from similar Wittig reactions in).

- Limitations: Requires careful control of ylide stability and reaction conditions.

Dehydration of Dienol Ethers

Acid-catalyzed dehydration of tertiary alcohols provides a straightforward route to dienes.

Procedure:

Synthesis of Dienol Ether Precursor :

- 3-Methyl-2-methoxybut-3-en-1-ol is prepared via Grignard addition to methoxy-substituted enones.

Dehydration :

Reaction Scheme :

$$

\text{CH}3\text{C(OCH}3)=\text{CHCH}2\text{OH} \xrightarrow{\text{H}^+} \text{2-Methoxy-3-methylbuta-1,3-diene} + \text{H}2\text{O}

$$

Key Data :

- Yield: 70–85% (inferred from similar dehydrations in).

- Side Reactions: Possible carbocation rearrangements; controlled via mild conditions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbuta-1,3-diene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents such as bromine can be used for substitution reactions.

Major Products:

Oxidation: Methanal (formaldehyde) and 2-oxopropanal (pyruvaldehyde) are common products.

Reduction: The corresponding alkanes are formed.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-methylbuta-1,3-diene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the conjugated diene system. This allows it to form adducts with electrophiles, leading to the formation of various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and electronic differences between 2-Methoxy-3-methylbuta-1,3-diene and analogous compounds:

Key Observations

This would enhance its reactivity as an electron-rich diene in Diels-Alder reactions . In contrast, siloxy-substituted dienes (e.g., trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene) exhibit LUMO stabilization due to electron-withdrawing effects, favoring inverse-electron-demand Diels-Alder reactions .

Steric and Polar Effects: The methyl group at C3 introduces steric hindrance, which may slow reaction kinetics compared to 2-Methoxybuta-1,3-diene but improve regioselectivity in cycloadditions . The polarity of 2-Methoxy-3-methylbuta-1,3-diene (due to -OCH₃) likely improves solubility in polar aprotic solvents compared to non-polar isoprene .

Synthetic Utility: Unlike the N,O-bidentate directing group in ’s compound, the methoxy group in 2-Methoxy-3-methylbuta-1,3-diene could act as a weak directing group in transition-metal catalysis, though its efficacy requires experimental validation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methoxy-3-methylbuta-1,3-diene, and how do they inform experimental design?

- Answer: The compound (CAS 3588-30-5) has a molecular formula C₅H₈O , molecular weight 84.12 g/mol , boiling point 75°C at 760 mmHg, and density 0.783 g/cm³ . These properties guide purification methods (e.g., fractional distillation at 75°C) and solvent selection (e.g., low-polarity solvents for solubility). Its refractive index (1.403 ) can aid in purity assessment via refractometry .

Q. How can 2-Methoxy-3-methylbuta-1,3-diene be characterized using mass spectrometry?

- Answer: Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) is effective for detecting conjugated dienes. For example, 2-methylbuta-1,3-diene (a structural analog) is identified at m/z 69.0704 as [C₅H₈+H]⁺ . Similar methods can be adapted for 2-Methoxy-3-methylbuta-1,3-diene by calibrating for the methoxy group’s mass shift.

Q. What synthetic routes are viable for producing 2-Methoxy-3-methylbuta-1,3-diene in laboratory settings?

- Answer: While direct synthesis protocols are not detailed in the evidence, analogs like isoprene (2-methyl-buta-1,3-diene) are synthesized via elimination reactions (e.g., dehydration of alcohols) or catalytic cracking . Methoxy-substituted dienes may require protective group strategies to prevent undesired side reactions during methoxylation.

Advanced Research Questions

Q. How do substituents like methoxy groups influence the reaction kinetics of conjugated dienes with ozone?

- Answer: Rate coefficients (k) for ozone reactions with dienes depend on conjugation and substituent effects. For example, 2-methyl-buta-1,3-diene (isoprene) has k~1 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, with methyl groups increasing reactivity compared to buta-1,3-diene . The electron-donating methoxy group in 2-Methoxy-3-methylbuta-1,3-diene likely enhances ozone reactivity, necessitating computational validation (e.g., DFT studies) to quantify substituent effects.

Q. What strategies resolve contradictions in reported rate constants for diene reactions?

- Answer: Discrepancies in k values arise from experimental conditions (e.g., temperature, pressure) or detection limits. For example, rate coefficients for isoprene ozonolysis vary by ±30% across studies . Researchers should:

- Standardize conditions (e.g., 298 K, 1 atm).

- Cross-validate using multiple techniques (e.g., smog chamber experiments and computational kinetics).

- Apply error analysis to identify systematic biases.

Q. How can sustainability assessments guide the development of green synthesis methods for methoxy-substituted dienes?

- Answer: Lifecycle analysis (LCA) frameworks, as applied to biobased buta-1,3-diene production, can evaluate environmental impacts of synthetic routes . Key metrics include energy use, waste generation, and feedstock renewability. For 2-Methoxy-3-methylbuta-1,3-diene, bio-derived methoxy precursors (e.g., lignin derivatives) may reduce reliance on petrochemicals.

Methodological Guidance

Designing experiments to study polymerization of 2-Methoxy-3-methylbuta-1,3-diene:

- Answer: Inspired by polyisoprene-graft-maleic anhydride synthesis , radical or anionic polymerization can be explored. Monitor reaction kinetics via gel permeation chromatography (GPC) and characterize copolymer thermal stability using TGA/DSC. Adjust initiator concentrations (e.g., AIBN) to control molecular weight.

Analyzing UV-Vis spectral data for conjugated dienes:

- Answer: Conjugation length and substituents shift absorption maxima. For hexa-1,3-diene, λₐᵦₛ occurs at ~217 nm . For 2-Methoxy-3-methylbuta-1,3-diene, compare experimental λₐᵦₛ with TD-DFT calculations to confirm conjugation effects. Solvent polarity (e.g., hexane vs. ethanol) must be standardized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.